H-P-CARBOXY-PHE(OTBU)-OH

Descripción general

Descripción

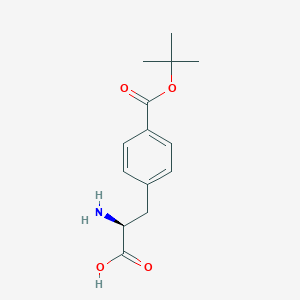

4-tert-Butyloxycarbonyl-L-phenylalanine, also known as 4-tert-Butyloxycarbonyl-L-phenylalanine, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-tert-Butyloxycarbonyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyloxycarbonyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Dipéptidos

El compuesto se utiliza en la síntesis de dipéptidos. Se utiliza como material de partida en la síntesis de dipéptidos con reactivos de acoplamiento de uso común . Se encontró que el reactivo de acoplamiento distintivo N,N0-dietileno-N00-2-cloroetil tiofosforamida mejora la formación de amidas en los Boc-AAILs sin adición de base, dando los dipéptidos con rendimientos satisfactorios en 15 min .

Desprotección del Grupo N-Boc

El compuesto se utiliza en la desprotección del grupo N-Boc. Se ha informado un método suave para la desprotección selectiva del grupo N-Boc de un conjunto estructuralmente diverso de compuestos, que abarca sustratos alifáticos, aromáticos y heterocíclicos, utilizando cloruro de oxalilo en metanol . Las reacciones tienen lugar en condiciones de temperatura ambiente durante 1-4 h con rendimientos de hasta el 90% .

3. Síntesis de Líquidos Iónicos de Aminoácidos El compuesto se utiliza en la síntesis de líquidos iónicos de aminoácidos (AAILs). Para ampliar la aplicabilidad de los AAILs, se preparó una serie de líquidos iónicos a temperatura ambiente derivados de aminoácidos protegidos con tert-butoxicarbonilo (Boc-AAILs) disponibles comercialmente .

Uso en Síntesis Orgánica

El compuesto se utiliza en la síntesis orgánica cuando su cadena lateral reactiva y su extremo N están protegidos químicamente . Esto amplía la aplicabilidad de los AAILs en la síntesis orgánica .

Síntesis de Ácido Borónico

El compuesto se utiliza en la síntesis de ácido borónico . El ácido borónico se utiliza en un estudio de la desimetrización catalizada por rodio de un dicarbonato alílico meso-cíclico a través de la sustitución SN2′ .

6. Síntesis de Éster Pinacol de Ácido Fenilborónico El compuesto se utiliza en la síntesis de éster pinacol de ácido 4-(tert-butoxicarbonilo)fenilborónico

Mecanismo De Acción

Target of Action

4-tert-Butyloxycarbonyl-L-phenylalanine, also known as H-P-CARBOXY-PHE(OTBU)-OH or (S)-2-amino-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid, is a derivative of the amino acid phenylalanine . The primary targets of this compound are likely to be proteins or enzymes that interact with phenylalanine.

Mode of Action

The compound is a tert-butyloxycarbonyl (Boc) protected form of phenylalanine . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It protects the amino group of phenylalanine during peptide synthesis, preventing unwanted side reactions. The Boc group can be removed under acidic conditions to reveal the free amino group .

Result of Action

As a Boc-protected amino acid, it’s primarily used as an intermediate in peptide synthesis . The effects of the compound would therefore depend on the specific peptide being synthesized.

Action Environment

Environmental factors such as pH and temperature can influence the stability of the Boc group and thus the compound’s action and efficacy . For example, the Boc group can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the specific conditions under which it’s used.

Análisis Bioquímico

Biochemical Properties

The 4-tert-Butyloxycarbonyl-L-phenylalanine plays a significant role in biochemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound interacts with enzymes and other biomolecules in these reactions. For instance, it has been found to enhance amide formation in the Boc-AAILs without the addition of a base .

Cellular Effects

Given its role in peptide synthesis, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-tert-Butyloxycarbonyl-L-phenylalanine involves its interaction with other molecules at the molecular level. For instance, in peptide synthesis, it undergoes reactions involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 4-tert-Butyloxycarbonyl-L-phenylalanine is involved in are primarily related to its role as a derivative of phenylalanine

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)8-11(15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWYFVGLKNKOMV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426531 | |

| Record name | 4-(tert-Butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218962-77-7 | |

| Record name | 4-(tert-Butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

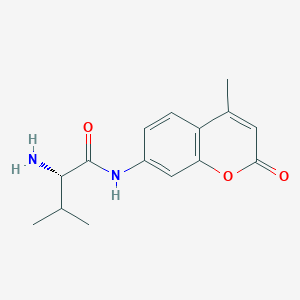

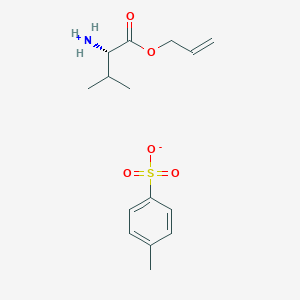

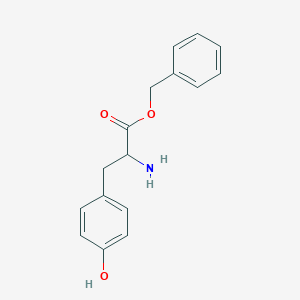

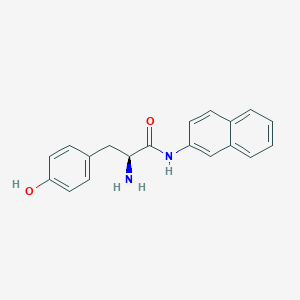

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.